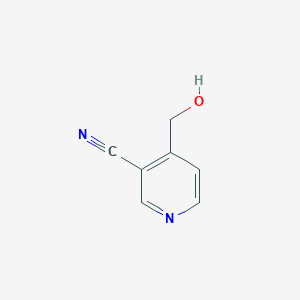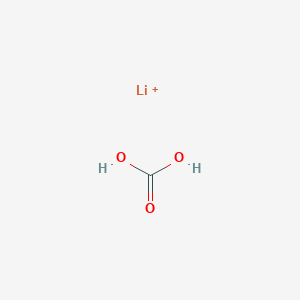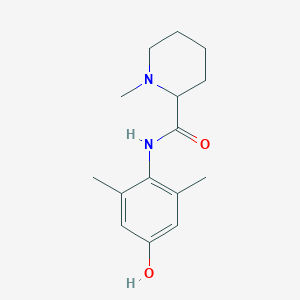![molecular formula C20H29Br2NO3 B117706 [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide CAS No. 150575-66-9](/img/structure/B117706.png)
[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide involves its interaction with the nicotinic acetylcholine receptor. This receptor is involved in various neurological processes, including learning, memory, and attention. By binding to this receptor, [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide can modulate its activity, leading to changes in these processes.
Biochemical And Physiological Effects
The biochemical and physiological effects of [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide are still being studied. However, it has been shown to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. It has also been shown to have potential as a pain reliever and anesthetic.
Advantages And Limitations For Lab Experiments
One of the main advantages of [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide is its high affinity for the nicotinic acetylcholine receptor. This makes it a valuable tool for studying the role of this receptor in various neurological processes. However, its limitations include its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for research on [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide. One area of interest is its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential as a pain reliever and anesthetic. Further research is also needed to understand its mechanism of action and potential side effects. Overall, [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide has significant potential for a wide range of applications and is an exciting area of research in the scientific community.
Synthesis Methods
The synthesis of [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide involves a multi-step process. The starting materials include 3-hydroxy-2-phenylpropanoic acid, 8-bromo-1-propanol, and 8-methyl-8-azabicyclo[3.2.1]octan-3-one. The reaction involves the esterification of 3-hydroxy-2-phenylpropanoic acid with 8-bromo-1-propanol, followed by the addition of 8-methyl-8-azabicyclo[3.2.1]octan-3-one. The final product is obtained by the addition of hydrobromic acid.
Scientific Research Applications
[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of neuroscience. This compound has been shown to have a high affinity for the nicotinic acetylcholine receptor, which is involved in various neurological processes. It has also been shown to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
properties
CAS RN |
150575-66-9 |
|---|---|
Product Name |
[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
Molecular Formula |
C20H29Br2NO3 |
Molecular Weight |
491.3 g/mol |
IUPAC Name |
[8-(1-bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C20H29BrNO3.BrH/c1-14(12-21)22(2)16-8-9-17(22)11-18(10-16)25-20(24)19(13-23)15-6-4-3-5-7-15;/h3-7,14,16-19,23H,8-13H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
GFLTUTGGYNITGM-UHFFFAOYSA-M |
SMILES |
CC(CBr)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Canonical SMILES |
CC(CBr)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



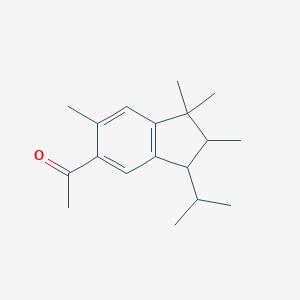
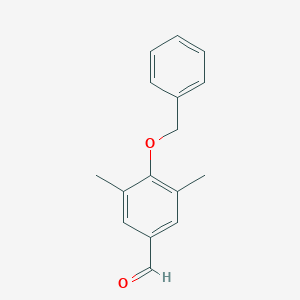
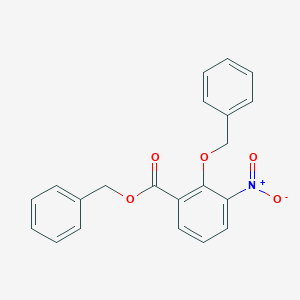
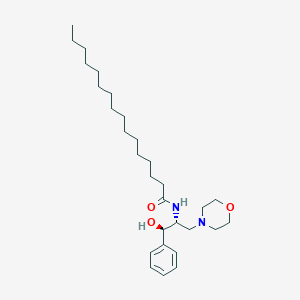
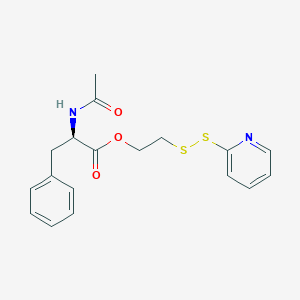
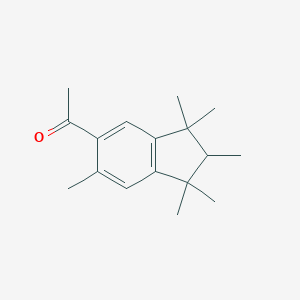
![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)
![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)

